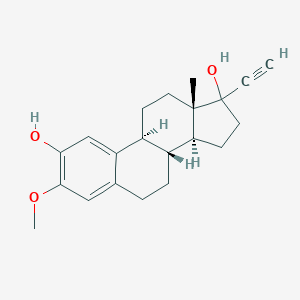

2-羟基雌甾醇

描述

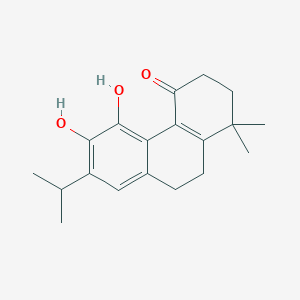

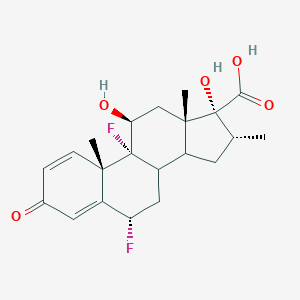

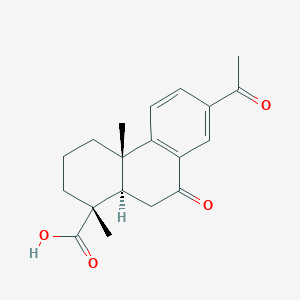

2-Hydroxymestranol is a chemical compound synthesized from mestranol. The primary focus of research on 2-Hydroxymestranol has been its synthesis and evaluation, particularly in terms of its chemical structure and potential biological activities.

Synthesis Analysis

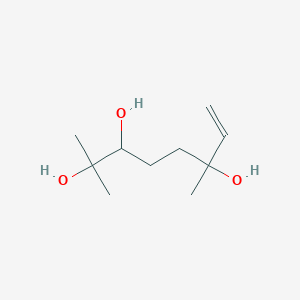

The synthesis of 2-Hydroxymestranol involves the oxidation of mestranol with m-chloroperbenzoic acid. This process has been explored to understand the compound's oral estrogenicity and contragestational activity in rats, highlighting its relevance in biological studies (R. Kanojia, 1977).

科学研究应用

心血管应用:2-甲氧基雌二醇是一种相关化合物,已被证明可以保护免受腹主动脉结扎引起的左心室肥厚的影响。这表明它有潜力作为心力衰竭治疗的选择性CYP1B1抑制剂(Maayah et al., 2018)。此外,2-甲氧基雌二醇通过CYP1B1和中链HETEs依赖的机制预防了腹主动脉结扎引起的心肌肥厚(Almaayah & El-Kadi, 2017)。

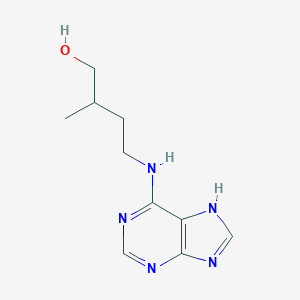

激素活性:2-羟基雌甾醇本身在大鼠中显示出口服雌激素作用和抗妊娠活性,表明其具有激素活性,类似于相关的儿茶酚雌激素衍生物(Kanojia, 1977)。

癌症研究:研究表明,包括类似于2-羟基雌甾醇的化合物在内的羟化雌激素可以抑制肝微粒体药物代谢和大鼠肝微粒体脂质过氧化。这表明在癌症治疗中具有潜在应用,其中药物代谢的调节是相关的(Bolt & Kappus, 1976)。此外,2-甲氧基雌二醇(2ME2),一种类似化合物,已被发现通过破坏肿瘤微管和失调HIF-1来抑制肿瘤生长和血管生成,为癌症治疗提供了潜在的新策略(Mabjeesh et al., 2003)。

微生物转化:康氏毛霉能将甲基雌酮转化为两种羟化代谢物,其中一种是6β-羟基雌酮(2),表明微生物合成羟化类固醇用于各种应用的潜力(Choudhary et al., 2005)。

其他应用:与2-羟基雌甾醇相关的化合物的研究还探讨了它们在磁共振波谱用于癌症诊断和新型药物探针开发等领域的作用(Andronesi et al., 2013),(Li et al., 2018)。

安全和危害

The safety and hazards of 2-Hydroxymestranol are not readily available. However, it is important to handle all chemicals with care and to follow appropriate safety protocols.

未来方向

The future directions of 2-Hydroxymestranol are not readily available. However, ongoing research and development in the field of chemistry may lead to new insights and applications for this compound.

Please note that this information is based on the available data and may not be fully comprehensive. Further research and consultation with experts in the field are recommended for a more detailed understanding of 2-Hydroxymestranol.

属性

IUPAC Name |

(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJZENPUQVKMJH-CNNNQZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948909 | |

| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxymestranol | |

CAS RN |

26011-40-5 | |

| Record name | 2-Hydroxymestranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026011405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

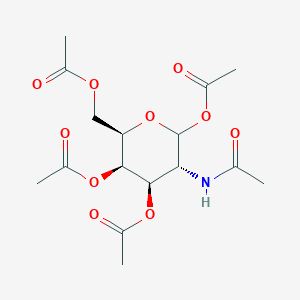

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)